1-[4-(Bromomethyl)phenyl]propan-1-one
Description
1-[4-(Bromomethyl)phenyl]propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted at the para position of the phenyl ring with a bromomethyl (–CH₂Br) group. This compound is notable for its reactive bromomethyl moiety, which serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, alkylation processes, and pharmaceutical precursor chemistry . The bromine atom enhances electrophilicity, making it a valuable leaving group in nucleophilic substitutions.
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWLPFRDTCOCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541274 | |
| Record name | 1-[4-(Bromomethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95889-09-1 | |
| Record name | 1-[4-(Bromomethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fundamental Bromination Mechanisms
The core synthesis pathway for 1-[4-(Bromomethyl)phenyl]propan-1-one involves the bromination of 4-methylpropiophenone. This reaction targets the methyl group adjacent to the ketone functionality, requiring precise control to avoid over-bromination or side reactions at the aromatic ring. The general reaction proceeds as follows:
Selectivity is achieved through solvent choice, temperature modulation, and catalytic interventions. For instance, bromine is typically introduced incrementally to mitigate exothermic side reactions, with temperatures maintained between -10°C and 25°C to favor mono-bromination .
Catalytic Bromination Protocols
Catalysts play a pivotal role in enhancing reaction efficiency and selectivity. Copper-based catalysts, such as CuCl or CuSO, have been documented to accelerate bromine activation while suppressing di-bromination byproducts. In one patent, the addition of 5–20 mol% CuCl reduced reaction times by 40% and improved yields to 89–92% . Similarly, iron catalysts, including FeBr, facilitate electrophilic substitution by polarizing the Br molecule, though they may require stricter temperature control to prevent ketone oxidation .
Solvent systems also influence catalytic performance. Polar aprotic solvents like acetonitrile or dichloromethane enhance bromine solubility and intermediate stability, whereas non-polar solvents like toluene favor slower, more controlled reactions. A comparative study demonstrated that acetonitrile achieved a 95% yield at 0°C, compared to 78% in toluene under identical conditions .
Continuous-Flow Industrial Synthesis
Recent patents emphasize transitioning from batch to continuous-flow reactors for large-scale production. In a patented continuous bromination process, 4-methylpropiophenone and bromine solutions are pre-cooled to -20°C and fed simultaneously into a tubular reactor . This setup ensures rapid mixing and heat dissipation, critical for maintaining selectivity. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | -15°C to 10°C | Prevents di-bromination (>99% selectivity) |
| Residence Time | 2–5 minutes | Minimizes side reactions |
| Br:Substrate Ratio | 1.0–1.05:1 | Maximizes conversion (98–99%) |
Post-reaction, hydrogen bromide byproduct is efficiently removed via gas-liquid separation, and the crude product is purified through fractional distillation . Industrial trials reported 96.7% yield with 99.8% purity , underscoring the scalability of this approach .
Purification and Isolation Techniques
Crude this compound typically contains residual solvents, unreacted starting material, and trace di-brominated impurities. A multi-step purification protocol is employed:
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Solvent Removal : Rotary evaporation under reduced pressure (20–30 mmHg) isolates the product from volatile solvents like dichloromethane.
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Acid-Base Washing : Sequential washes with 5% NaHCO and brine neutralize residual HBr and remove polar impurities.
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Crystallization : Recrystallization from hexane/ethyl acetate (3:1 v/v) yields colorless crystals with >99.5% purity .
For industrial batches, continuous distillation columns separate the product from high-boiling impurities, achieving 99.9% purity at throughputs of 500 kg/hour .
Comparative Analysis of Methodologies
A meta-analysis of laboratory and industrial methods reveals critical trade-offs:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch Bromination | 85–90 | 98–99 | Moderate | High |
| Continuous-Flow | 95–97 | 99.8 | High | Moderate |
| Catalytic (CuCl) | 89–92 | 99.5 | Low | Low |
Continuous-flow systems excel in scalability and purity but require significant capital investment. Conversely, batch methods remain cost-effective for small-scale production despite lower yields .
Emerging Alternatives and Innovations
Recent explorations into N-bromosuccinimide (NBS) as a brominating agent aim to improve selectivity under milder conditions. In one study, NBS in CCl at 40°C achieved 88% yield with negligible di-bromination, though reaction times extended to 12 hours . While promising, NBS’s higher cost limits industrial adoption compared to elemental bromine .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Bromomethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzaldehyde.
Reduction: Formation of 1-[4-(bromomethyl)phenyl]propan-1-ol.
Scientific Research Applications
1-[4-(Bromomethyl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Bromomethyl)phenyl]propan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The carbonyl group in the propanone moiety can participate in oxidation and reduction reactions, further diversifying its chemical reactivity .
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Bromomethyl (–CH₂Br) : Exhibits high electrophilicity, enabling nucleophilic substitutions (e.g., SN2 reactions). This contrasts with direct bromo (–Br) substitution (e.g., 1-(4-bromophenyl)-2-methylpropan-1-one), where bromine is less mobile due to covalent bonding to the aromatic ring .
- Trifluoromethyl (–CF₃) : Strong electron-withdrawing effect stabilizes the ketone group but reduces electrophilicity compared to bromomethyl. This group enhances metabolic stability in pharmaceuticals .
- tert-Butyl (–C(CH₃)₃): Electron-donating and sterically bulky, this group reduces reactivity but improves solubility in nonpolar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
